molecular formula C10H14N2O3 B14726401 4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one CAS No. 5580-87-0

4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one

Cat. No.: B14726401
CAS No.: 5580-87-0
M. Wt: 210.23 g/mol
InChI Key: YBHNULYZRFXEIB-UHFFFAOYSA-N
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Description

4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one typically involves multicomponent reactions (MCRs), which are known for their efficiency and high atom economy. One common method involves the reaction of a pyrimidine derivative with an oxane derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a corresponding pyrimidine oxide, while reduction may yield a pyrimidine alcohol.

Scientific Research Applications

4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5580-87-0

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

4-methoxy-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C10H14N2O3/c1-14-8-5-6-12(10(13)11-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3

InChI Key

YBHNULYZRFXEIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)N(C=C1)C2CCCCO2

Origin of Product

United States

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